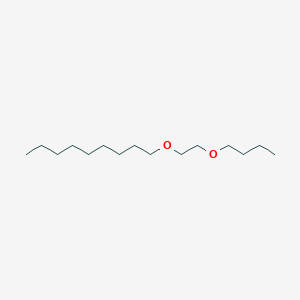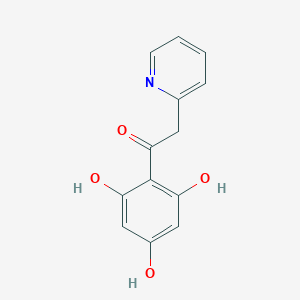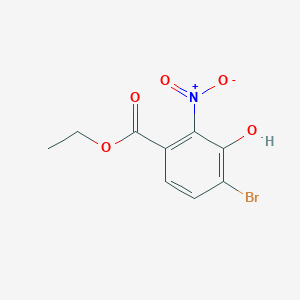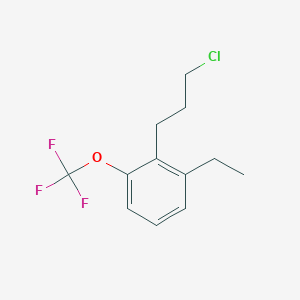
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom, a methyl-substituted imidazole ring, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The boronic acid group can then be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group would yield a phenol derivative, while reduction of the imidazole ring would yield an imidazoline derivative.
科学的研究の応用
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property makes it a valuable tool in the study of enzyme inhibition, as it can bind to the active site of enzymes and inhibit their activity. The imidazole ring can also interact with various biological targets, including receptors and enzymes, through hydrogen bonding and π-π interactions .
類似化合物との比較
Similar Compounds
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronate ester: Similar structure but with a boronate ester group instead of a boronic acid group.
Uniqueness
The presence of the fluorine atom and the methyl-substituted imidazole ring in (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid makes it unique compared to other boronic acid derivatives. These structural features can influence its reactivity and binding
特性
分子式 |
C10H10BFN2O2 |
|---|---|
分子量 |
220.01 g/mol |
IUPAC名 |
[3-fluoro-5-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-5-14(6-13-7)10-3-8(11(15)16)2-9(12)4-10/h2-6,15-16H,1H3 |
InChIキー |
BBKVJHCFMMOHFN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)N2C=C(N=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)




